molecular formula C5H7F5O3S B2627604 2,2-Difluorobutyl trifluoromethanesulfonate CAS No. 784193-13-1

2,2-Difluorobutyl trifluoromethanesulfonate

Cat. No.: B2627604
CAS No.: 784193-13-1
M. Wt: 242.16
InChI Key: HIMHOUQBZOKDSS-UHFFFAOYSA-N
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Description

2,2-Difluorobutyl trifluoromethanesulfonate is an organic compound characterized by the presence of both difluorobutyl and trifluoromethanesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorobutyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobutanol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride or trifluoromethanesulfonic acid by-products. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobutyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles.

Major Products

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield substituted amines, while reactions with alcohols can produce ethers.

Scientific Research Applications

2,2-Difluorobutyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluorobutyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom adjacent to it highly electrophilic. This facilitates nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethyl trifluoromethanesulfonate
  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2,2-Difluoropropyl trifluoromethanesulfonate

Uniqueness

2,2-Difluorobutyl trifluoromethanesulfonate is unique due to its specific combination of difluorobutyl and trifluoromethanesulfonate groups, which confer distinct reactivity and properties compared to similar compounds. Its longer carbon chain compared to 2,2-Difluoroethyl trifluoromethanesulfonate and 2,2,2-Trifluoroethyl trifluoromethanesulfonate can influence its physical properties and reactivity, making it suitable for different applications[6][6].

Properties

IUPAC Name

2,2-difluorobutyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMHOUQBZOKDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COS(=O)(=O)C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784193-13-1
Record name 2,2-difluorobutyl trifluoromethanesulfonate
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